4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol
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Overview
Description
4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol is a complex organic compound known for its unique structure and significant pharmacological properties. This compound is part of a class of heterocyclic compounds that have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthetic route is a critical factor in its industrial application .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly as an antihistamine and anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can block the action of histamine, thereby reducing allergic reactions and inflammation. The compound may also interact with other pathways involved in immune response and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Ketotifen: A similar compound with antihistamine properties.
Loratadine: Another antihistamine with a different structural framework.
Cetirizine: A widely used antihistamine with a distinct chemical structure.
Uniqueness
4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets.
Properties
Molecular Formula |
C19H21NOS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ol |
InChI |
InChI=1S/C19H21NOS/c1-20-11-8-15(9-12-20)19(21)16-5-3-2-4-14(16)6-7-18-17(19)10-13-22-18/h2-7,10,13,15,21H,8-9,11-12H2,1H3 |
InChI Key |
YPJRKYDKERHEOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2(C3=C(C=CC4=CC=CC=C42)SC=C3)O |
Origin of Product |
United States |
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